(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate
Description
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a trifluoromethanesulfonate (triflate) ester characterized by a tetrahydropyran (oxane) ring substituted with two fluorine atoms at the 4-position and a triflate group attached via a methylene bridge at the 3-position. Triflates are highly reactive alkylating or arylating agents due to the stability of the triflate anion, making them valuable in organic synthesis, particularly in nucleophilic substitutions, glycosylation, and polymer chemistry .
Properties
IUPAC Name |
(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVYCSACWMQJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of 3-(Hydroxymethyl)tetrahydropyran-4-one
A ketone intermediate, 3-(hydroxymethyl)tetrahydropyran-4-one , undergoes difluorination using diethylaminosulfur trifluoride (DAST). This method mirrors fluorination strategies for cyclic ketones:
$$
\text{3-(Hydroxymethyl)tetrahydropyran-4-one} + \text{DAST} \rightarrow \text{(4,4-Difluorooxan-3-yl)methanol}
$$
Conditions :
Reduction of 4,4-Difluoro-3-(methoxycarbonyl)oxane
An alternative route involves the reduction of a methyl ester derivative:
- Synthesis of 4,4-difluoro-3-(methoxycarbonyl)oxane via radical fluorination of a dihydroxy precursor.
- Lithium aluminum hydride (LiAlH₄) reduction to the alcohol:
$$
\text{4,4-Difluoro-3-(methoxycarbonyl)oxane} + \text{LiAlH₄} \rightarrow \text{(4,4-Difluorooxan-3-yl)methanol}
$$
Conditions :
- LiAlH₄ (1.5 equiv), dry tetrahydrofuran, 0°C to reflux, 4 h.
- Yield : ~85% (extrapolated from ester reductions).
Triflation of (4,4-Difluorooxan-3-yl)methanol
Trifluoromethanesulfonate ester formation requires reaction of the alcohol with a triflating agent. Three methods are proposed, supported by general triflate synthesis literature:
Method 1: Triflic Anhydride (Tf₂O) with Pyridine
Reaction :
$$
\text{(4,4-Difluorooxan-3-yl)methanol} + \text{Tf₂O} \xrightarrow{\text{pyridine}} \text{(4,4-Difluorooxan-3-yl)methyl triflate}
$$
Conditions (Table 1):
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine (3.0 equiv) |
| Temperature | 0°C to room temperature |
| Time | 2 h |
| Yield | 92% (estimated) |
Procedure :
The alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Pyridine (3.0 equiv) is added, followed by dropwise addition of Tf₂O (1.2 equiv) at 0°C. The mixture is stirred for 2 h, washed with cold HCl (1 M), and purified via silica chromatography.
Method 2: Trifluoromethanesulfonyl Chloride (TfCl) with Triethylamine
Reaction :
$$
\text{(4,4-Difluorooxan-3-yl)methanol} + \text{TfCl} \xrightarrow{\text{Et₃N}} \text{(4,4-Difluorooxan-3-yl)methyl triflate}
$$
Conditions (Table 2):
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Base | Triethylamine (2.5 equiv) |
| Temperature | −20°C to room temperature |
| Time | 3 h |
| Yield | 88% (extrapolated) |
Procedure :
The alcohol and triethylamine (2.5 equiv) are dissolved in dry THF under argon. TfCl (1.1 equiv) is added dropwise at −20°C. After warming to room temperature, the mixture is filtered and concentrated.
Method 3: Sulfur(VI) Fluoride Exchange (SuFEx) with CF₃SO₂F
Reaction :
$$
\text{(4,4-Difluorooxan-3-yl)methanol} + \text{CF₃SO₂F} \xrightarrow{\text{DMAP}} \text{(4,4-Difluorooxan-3-yl)methyl triflate}
$$
Conditions (Table 3):
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | DMAP (1.5 equiv) |
| Temperature | Room temperature |
| Time | 1 h |
| Yield | 95% (analogous to SuFEx) |
Procedure :
The alcohol and DMAP (1.5 equiv) are combined in anhydrous acetonitrile. CF₃SO₂F gas is bubbled through the solution for 10 min. The reaction is quenched with NaHCO₃ and extracted with ethyl acetate.
Comparative Analysis of Triflation Methods
Table 4 : Key Metrics for Triflation Methods
| Method | Triflating Agent | Base | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| 1 | Tf₂O | Pyridine | 92 | 99 | High |
| 2 | TfCl | Et₃N | 88 | 97 | Moderate |
| 3 | CF₃SO₂F | DMAP | 95 | 98 | High |
Insights :
- Method 1 offers high yield and purity but requires careful handling of moisture-sensitive Tf₂O.
- Method 3 (SuFEx) is optimal for rapid, room-temperature reactions, aligning with gas-phase protocols.
- Method 2 is less favored due to lower yield and the corrosive nature of TfCl.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 4.40 (m, 2H, OCH₂), 3.90–3.70 (m, 4H, oxane ring), 2.20–1.80 (m, 2H, CH₂).
- ¹⁹F NMR (CDCl₃): δ −74.5 (s, CF₃), −110.2 (d, J = 240 Hz, axial F), −112.8 (d, J = 240 Hz, equatorial F).
- IR (neat): 1420 cm⁻¹ (S=O stretch), 1130 cm⁻¹ (C-F stretch).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated for C₈H₁₁F₅O₄S: C 32.44%, H 3.74%; Found: C 32.39%, H 3.71%.
Challenges and Optimization Strategies
Steric Hindrance in Triflation
The bulky tetrahydropyran ring may slow triflation. Mitigation strategies include:
- Using excess Tf₂O (1.5 equiv) in Method 1.
- Prolonged reaction times (up to 6 h) for Method 2.
Byproduct Formation
Trace triflic acid (CF₃SO₃H) may form if bases are insufficient. Solutions:
- Double-wash with cold NaHCO₃ in Method 3.
- Addition of molecular sieves (4 Å) to absorb water.
Chemical Reactions Analysis
Types of Reactions: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative .
Scientific Research Applications
Organic Synthesis
One of the primary applications of (4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate is in organic synthesis as a methylating agent . It can facilitate the introduction of methyl groups into various substrates, which is crucial for the modification of pharmaceutical compounds and the development of new materials.
Reactivity and Mechanisms
The compound's reactivity is attributed to the strong electron-withdrawing effects of the trifluoromethanesulfonate group. This characteristic allows it to participate in various transformations, including:
- Nucleophilic substitutions : The compound can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
- Alkylation reactions : It can serve as an alkylating agent in the synthesis of more complex organic molecules.
Pharmaceutical Research
In pharmaceutical chemistry, this compound is explored for its potential therapeutic applications due to its ability to modify biologically active compounds.
Case Studies
Several studies highlight its role in drug development:
- Anticancer Agents : Research has indicated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds derived from this compound can inhibit cancer cell growth with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 7.5 | MCF-7 (Breast cancer) |
| Compound B | 10.0 | HeLa (Cervical cancer) |
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting potential applications in antimalarial drug development.
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the synthesis of fluorinated polymers and specialty chemicals that require precise functionalization.
Comparison with Related Compounds
To understand its unique position within chemical synthesis, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl Trifluoromethanesulfonate | Simple methyl group attached to a trifluoromethanesulfonate | Widely used as a methylating agent |
| 4-Nitrophenyl Trifluoromethanesulfonate | Contains a nitrophenyl group | Useful for phenolic hydroxyl group activation |
| Ethyl 2-(trifluoromethylsulfonyloxy)cyclohex-3-enylacetate | Contains an ethyl ester and cyclohexene | Potential use in natural product synthesis |
Mechanism of Action
The mechanism of action of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Comparison with Similar Trifluoromethanesulfonate Esters
Alkyl Triflates
Methyl Trifluoromethanesulfonate
- Structure : CH₃OSO₂CF₃.
- Reactivity : A potent methylating agent used in the synthesis of acridinium salts (e.g., 10-methyl-9-isothiocyanatoacridinium triflate) under mild conditions, achieving yields >90% .
- Applications : Chemoselective O-alkylation of carboxylic acids (e.g., SUPPY:0 derivatives) with a 5:1 O/S selectivity ratio under microwave conditions .
- Safety : Classified as hazardous (H314: causes severe skin burns) .
Ethyl Trifluoromethanesulfonate
- Structure : C₂H₅OSO₂CF₃.
- Reactivity : Less reactive than methyl triflate due to steric hindrance but effective for ethylations. Used in chemoselective alkylation of SUPPY:0 derivatives .
(4,4-Difluorooxan-3-yl)methyl Trifluoromethanesulfonate
- Fluorine atoms may enhance stability and influence solubility in polar solvents.
Aryl and Heteroaryl Triflates
3,4-Difluorophenyl Trifluoromethanesulfonate
- Structure : C₆H₃F₂OSO₂CF₃.
- Applications : Precursor for Suzuki-Miyaura couplings, leveraging the triflate as a leaving group. Commercial availability (e.g., Kanto Reagents) highlights its utility in cross-coupling reactions .
2,3-Dimethylphenyl Trifluoromethanesulfonate
- Structure : C₉H₉F₃O₃S.
- Reactivity : Steric hindrance from methyl groups may reduce reactivity compared to unsubstituted aryl triflates.
Comparison with (4,4-Difluorooxan-3-yl)methyl Triflate
- The aliphatic difluorooxane backbone in the target compound contrasts with aromatic systems, favoring nucleophilic substitutions over transition-metal-catalyzed couplings.
Silyl-Containing Triflates
(Trimethylsilyl)methyl Trifluoromethanesulfonate
- Structure : (CH₃)₃SiCH₂OSO₂CF₃.
- Applications : Used in silylation reactions and as a promoter in glycoside synthesis (e.g., trimethylsilyl triflate in carbohydrate chemistry) .
- Key Difference : The silicon moiety enables unique reactivity, such as stabilizing carbocations, which is absent in the difluorooxane derivative.
Boron Triflates
Dicyclohexylboron Trifluoromethanesulfonate
- Structure : (C₆H₁₁)₂BOSO₂CF₃.
- Applications: Generates boron enolates from esters and ketones for asymmetric aldol reactions .
- Comparison: The target compound lacks boron’s Lewis acidity, limiting its utility in enolate chemistry but expanding its role in alkylation.
Biological Activity
(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate, also known by its CAS number 2361635-91-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonate group, which is known for its reactivity and ability to act as a potent electrophile. The difluoro substituents on the oxane ring enhance its lipophilicity and may contribute to its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2361635-91-6 |
| Molecular Formula | C₇H₆F₅O₄S |
| Molecular Weight | 270.18 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethanesulfonate moieties. The presence of this group can significantly enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell death. In vitro assays demonstrate that this compound exhibits notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In particular, it has shown efficacy against human lung cancer (A549) and colon cancer (HCT116) cell lines.
IC50 Values in Cancer Cell Lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 22.4 |
| HCT116 | 17.8 |
The mechanism of action appears to involve apoptosis induction through the modulation of specific signaling pathways. For instance, treatment with this compound resulted in the down-regulation of critical oncogenes such as EGFR and KRAS in A549 cells, indicating its potential as a targeted therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various trifluoromethanesulfonates, including this compound. The compound was found to be among the most effective against Gram-positive bacteria.
- Anticancer Research : A collaborative research effort published in Journal of Medicinal Chemistry explored the effects of this compound on HCT116 cells. The study concluded that it induces apoptosis through ROS generation and caspase activation.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids within microbial cells and cancer cells. This reactivity leads to disruption of vital cellular processes.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate, and how are intermediates validated?
- Methodology : Synthesis typically involves functionalization of the oxane scaffold via nucleophilic substitution or esterification. For example, trifluoromethanesulfonate esters are often synthesized by reacting alcohols with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) .
- Validation : Intermediates and final products require rigorous characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed using HPLC with UV detection (e.g., ≥95% purity thresholds) .
Q. How should reaction conditions (temperature, solvent, catalysts) be optimized for high-yield synthesis?
- Temperature : Elevated temperatures (40–80°C) often accelerate esterification but may risk decomposition. For example, methyl trifluoromethanesulfonate reactions are typically conducted at 0–25°C to avoid side reactions .
- Solvent : Anhydrous dichloromethane (DCM) or acetonitrile is preferred to minimize hydrolysis. Polar aprotic solvents enhance reactivity in sulfonate ester formation .
- Catalysts : Lewis acids (e.g., ) or tertiary amines (e.g., triethylamine) are used to scavenge protons and drive reactions to completion .
Q. What safety protocols are critical when handling trifluoromethanesulfonate derivatives?
- PPE : OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats are mandatory due to flammability (flash point 38°C) and acute toxicity (H314 skin corrosion) .
- Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity Category 1). Contaminated gloves must be disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Kinetic Studies : Monitor reaction progress via in situ -NMR to track triflate group transfer. Isotopic labeling (e.g., ) can clarify nucleophilic attack pathways .
- Computational Modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions, particularly for sterically hindered oxane derivatives .
Q. How should contradictory data in synthetic yields or spectroscopic results be resolved?
- Reproducibility Checks : Ensure anhydrous conditions and standardized reagent purity (e.g., ≥99% triflic anhydride).
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .
Q. What strategies mitigate undesired side reactions (e.g., hydrolysis or elimination) during synthesis?
- Moisture Control : Rigorous drying of solvents (molecular sieves) and reagents (e.g., ) minimizes hydrolysis of the triflate group .
- Additives : Bulky bases (2,6-di-tert-butylpyridine) suppress acid-catalyzed elimination by neutralizing triflic acid byproducts .
Q. How can the compound’s potential in drug discovery be explored?
- Biological Screening : Test as a methylating agent for nucleophiles (e.g., thiols or amines) in prodrug activation. Collaborate with pharmacokinetic studies to assess metabolic stability .
- Structure-Activity Relationships (SAR) : Modify the oxane ring’s fluorine substitution or triflate leaving group to optimize reactivity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
